2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate
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Overview
Description
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H8N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of a nitro group and an ester functional group in its structure makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate . The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through specific molecular targets .
Comparison with Similar Compounds
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
2-Methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
2-Methyl-3-(4-nitro-1H-imidazol-1-yl)propanoate: This compound has an imidazole ring instead of a pyrazole ring, which influences its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C7H8N3O4- |
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Molecular Weight |
198.16 g/mol |
IUPAC Name |
2-methyl-3-(4-nitropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)/p-1 |
InChI Key |
VHWODBSEJMYSKU-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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